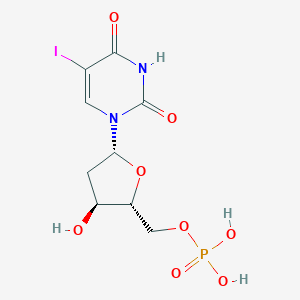

5-Iodo-2'-deoxyuridine-5'-monophosphate

Description

Context of Halogenated Pyrimidine (B1678525) Nucleoside Analogues

Halogenated pyrimidine nucleoside analogues are a class of synthetic compounds that mimic the natural building blocks of DNA and RNA. researchgate.net By replacing a hydrogen atom on the pyrimidine ring with a halogen, such as fluorine, bromine, or iodine, scientists can create molecules that interfere with or can be used to track cellular processes. researchgate.netglenresearch.com These analogues are widely used in the development of antiviral and anticancer drugs. researchgate.net

The introduction of a halogen atom can significantly alter the physicochemical properties of the nucleoside, including its size, electronegativity, and ability to form hydrogen bonds. These changes can affect how the analogue is recognized and processed by cellular enzymes involved in DNA and RNA synthesis. For instance, some halogenated pyrimidines can be incorporated into newly synthesized DNA, leading to disruptions in DNA replication and repair, which can be cytotoxic to rapidly dividing cells like cancer cells. nih.gov Others act as inhibitors of key enzymes, such as thymidylate synthase, which is crucial for the production of thymidine (B127349), a necessary component of DNA. researchgate.net

The versatility of halogenated pyrimidines has made them a cornerstone in molecular biology and medicinal chemistry, providing a platform for designing probes and therapeutic agents with tailored activities. glenresearch.com

Significance of 5-Iodo-2'-deoxyuridine-5'-monophosphate as a Molecular Probe

The significance of this compound as a molecular probe stems directly from its halogenated structure. Once administered to cells, its parent nucleoside, IdUrd, is taken up and phosphorylated to IdUMP, and subsequently to the triphosphate form, which can then be incorporated into DNA in place of thymidine during DNA replication. nih.gov This incorporation provides a powerful method for labeling and detecting newly synthesized DNA.

One of the key applications of IdUrd is in the study of cell proliferation and the cell cycle. By exposing cells to IdUrd for a short period, researchers can specifically tag the DNA of cells that are actively replicating. nih.gov This allows for the precise measurement of the S-phase (synthesis phase) of the cell cycle. nih.gov This technique has been particularly useful in mass cytometry, providing a high-throughput method for analyzing the cell cycle status of individual cells within a heterogeneous population. nih.gov

Furthermore, the presence of the heavy iodine atom makes IdUrd-labeled DNA a useful tool in biophysical studies and as a radiosensitizer in cancer research. The iodine atom can enhance the absorption of X-rays, leading to increased DNA damage in cells that have incorporated the analogue. This property has been explored as a strategy to improve the efficacy of radiation therapy.

Research has also demonstrated that the metabolism and cytotoxic effects of IdUrd can be modulated by other therapeutic agents. For example, fluoropyrimidines such as fluorouracil (FUra) and fluorodeoxyuridine (FdUrd) have been shown to enhance the incorporation of IdUrd into the DNA of human bladder cancer cells. nih.gov This synergistic effect is due in part to the inhibition of IdUrd dehalogenation and the depletion of competing natural thymidine triphosphate pools. nih.gov

The table below summarizes findings from a study on the modulation of IdUrd metabolism by fluoropyrimidines in human bladder cancer cells (T24).

| Treatment | Enhancement of IdUrd Incorporation into DNA | Contribution from Inhibition of Dehalogenation |

| Fluorouracil (FUra) | Significant | 67% |

| Fluorodeoxyuridine (FdUrd) | More significant than FUra | 37% |

Data sourced from a study on human bladder cancer cells. nih.gov

This ability to be incorporated into DNA and subsequently detected or to influence cellular responses to other treatments underscores the importance of this compound and its parent nucleoside as versatile molecular probes in biochemical and biomedical research.

Structure

3D Structure

Properties

CAS No. |

1763-02-6 |

|---|---|

Molecular Formula |

C9H12IN2O8P |

Molecular Weight |

434.08 g/mol |

IUPAC Name |

[(2R,3S,5R)-3-hydroxy-5-(5-iodo-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl dihydrogen phosphate |

InChI |

InChI=1S/C9H12IN2O8P/c10-4-2-12(9(15)11-8(4)14)7-1-5(13)6(20-7)3-19-21(16,17)18/h2,5-7,13H,1,3H2,(H,11,14,15)(H2,16,17,18)/t5-,6+,7+/m0/s1 |

InChI Key |

WXFYBFRZROJDLL-RRKCRQDMSA-N |

SMILES |

C1C(C(OC1N2C=C(C(=O)NC2=O)I)COP(=O)(O)O)O |

Isomeric SMILES |

C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)I)COP(=O)(O)O)O |

Canonical SMILES |

C1C(C(OC1N2C=C(C(=O)NC2=O)I)COP(=O)(O)O)O |

Synonyms |

5-iodo-2'-deoxyuridine 5'-monophosphate 5-iodo-dUMP IdUMP iododeoxyuridylate iododeoxyuridylate, 125I-labeled |

Origin of Product |

United States |

Synthetic Methodologies for 5 Iodo 2 Deoxyuridine 5 Monophosphate and Analogues

Chemical Synthesis of 5-Iodo-2'-deoxyuridine (IUdR) Precursors

The journey to IdUMP begins with the synthesis of its nucleoside precursor, IUdR. This process involves the strategic modification of 2'-deoxyuridine (B118206), primarily at the C5 position of the pyrimidine (B1678525) ring.

Direct Iodination Strategies

Direct iodination of 2'-deoxyuridine is a common method for introducing the iodine atom at the C5 position. This electrophilic substitution reaction typically utilizes an iodinating agent in the presence of an acid or an oxidizing agent. A variety of reagents and conditions have been explored to optimize this transformation. For instance, the use of iodine in combination with nitric acid or ceric ammonium (B1175870) nitrate (B79036) has been reported. researchgate.net Another effective method involves the use of N-iodosuccinimide (NIS) in the presence of a catalyst. organic-chemistry.org Gold(I) has been shown to catalyze the iodination of electron-rich arenes with NIS under mild conditions. organic-chemistry.org Furthermore, strong electrophilic iodine reagents, prepared from sodium periodate (B1199274) and either iodine or potassium iodide in concentrated sulfuric acid, have been used for the mono- or di-iodination of deactivated arenes. organic-chemistry.org

A notable approach for the synthesis of radiolabeled IUdR involves iododemetallation, specifically by demercuration. This method allows for the rapid synthesis of [123/125/131I]IUdR by incubating an aqueous solution of a chloromercury precursor with the corresponding sodium radioiodide in the presence of Iodogen. nih.gov The entire procedure can be completed in as little as five minutes and does not necessitate purification, yielding the product with no detectable UV-absorbing by-products. nih.gov

Cross-Coupling Approaches for C5-Modification

Palladium-catalyzed cross-coupling reactions have emerged as a powerful tool for the C5-modification of pyrimidine nucleosides, offering a versatile route to a wide array of analogues. fiu.edunih.gov These reactions typically involve the coupling of a 5-halo-2'-deoxyuridine, such as 5-iodo-2'-deoxyuridine, with various organometallic reagents. fiu.edunih.gov

The Suzuki coupling, for example, has been successfully employed to couple 5-IdU with boronic acids. nih.gov One of the earliest examples involved the coupling of 1-pyrenylboronic acid with unprotected 5-IdU using a palladium catalyst in a mixed solvent system, resulting in a 70% yield of the coupled product. nih.gov The use of ligands like 1,1′-bis(diphenylphosphino)ferrocene (dppf) has also been explored in these reactions. nih.gov

Other palladium-catalyzed reactions, such as those involving organotin reagents, have also been utilized for the synthesis of C5-substituted 2'-deoxyuridines. researchgate.net These methods provide access to a diverse range of derivatives, including those with aryl, heteroaromatic, and vinyl substituents. fiu.edufiu.edu The development of direct arylation methods has further expanded the scope of these modifications, allowing for the coupling of 5-halo pyrimidine nucleosides with simple arenes and heteroaromatics. fiu.edufiu.edu

Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions for C5-Modification of 2'-Deoxyuridine

| Reactant 1 | Reactant 2 | Catalyst/Ligand | Product | Reference |

| 5-Iodo-2'-deoxyuridine | 1-Pyrenylboronic acid | Pd(PPh₃)₄ | 5-(1-Pyrenyl)-2'-deoxyuridine | nih.gov |

| 5-Iodo-2'-deoxyuridine | 10-Methylphenothiazin-3-ylboronate ester | PdCl₂(dppf) | 5-(10-Methylphenothiazin-3-yl)-2'-deoxyuridine | nih.gov |

| 5-Iodo-2'-deoxyuridine | 4-Formylboronic acid | PdCl₂(dppf) | 5-(4-Formylphenyl)-2'-deoxyuridine | nih.gov |

| 5-Iodo-2'-deoxyuridine | Stannylated heteroaromatics | Palladium complexes | 5-Heteroaromatic-substituted 2'-deoxyuridines | researchgate.net |

Acetylation and Deprotection Techniques

In the synthesis of modified nucleosides, protection and deprotection of hydroxyl groups are crucial steps. nih.govnih.govscielo.brresearchgate.net Acetyl groups are commonly used as protecting groups for the hydroxyl functions of the sugar moiety. nih.gov Acetylation can be achieved using various reagents, such as acetic anhydride (B1165640).

The subsequent removal of these acetyl groups, or deacetylation, is equally important and requires methods that are mild enough to avoid degradation of the sensitive nucleoside structure. nih.govtandfonline.com Traditional methods often rely on basic conditions, such as methanolic ammonia (B1221849) or metal alkoxides. scielo.brresearchgate.net However, these can sometimes lead to the formation of by-products that complicate purification. scielo.br

More recent and milder deprotection techniques have been developed. One such method involves the use of triethylamine-catalyzed transesterification in aqueous methanol (B129727), which has been successfully applied to a diverse set of nucleosides. scielo.brresearchgate.net Another approach utilizes lysine-assisted methanolysis, which offers a greener alternative to established deacylation processes. tandfonline.com For selective deprotection, enzymatic methods can also be employed. nih.govscielo.br

Phosphorylation for 5-Iodo-2'-deoxyuridine-5'-monophosphate Synthesis

The final step in the synthesis of IdUMP is the phosphorylation of the 5'-hydroxyl group of IUdR. This transformation converts the nucleoside into its corresponding nucleotide monophosphate.

Yoshikawa Phosphorylation Procedure Optimization

The Yoshikawa phosphorylation is a widely used method for the synthesis of nucleoside 5'-monophosphates. nih.govscispace.comumich.edu This procedure typically involves the use of a phosphorylating agent, such as phosphoryl chloride (POCl₃), in a trialkyl phosphate (B84403) solvent. nih.govnih.gov One of the key advantages of this method is its ability to selectively phosphorylate the primary 5'-hydroxyl group without the need for protecting the secondary hydroxyl groups of the sugar ring.

However, the classical Yoshikawa procedure can sometimes be challenging for nucleoside analogs with sensitive modified bases. umich.edu Therefore, optimization of the reaction conditions is often necessary. This can include adjusting the temperature, reaction time, and the specific phosphorylating agent and solvent used. For instance, conducting the phosphorylation in anhydrous pyridine (B92270) can prevent the formation of cyclonucleoside by-products, especially with purine (B94841) nucleosides. umich.edu

Formation of Diphosphate (B83284) and Triphosphate By-products

During the phosphorylation reaction, the formation of diphosphate and triphosphate by-products can occur. umich.edu The extent of their formation depends on the reaction conditions and the stoichiometry of the phosphorylating agent. While the primary goal is the synthesis of the monophosphate, the di- and triphosphorylated derivatives are themselves important molecules in various biological processes. umich.edu

The separation of the desired monophosphate from these higher phosphorylated species, as well as from unreacted nucleoside, is typically achieved through chromatographic techniques, such as ion-exchange chromatography. Careful control of the reaction conditions is crucial to maximize the yield of the desired 5'-monophosphate and minimize the formation of these by-products.

Enzymatic Synthesis of Deoxyribonucleotide Triphosphates

The conversion of the monophosphate form, such as this compound (IdUMP), to its corresponding triphosphate (IdUTP) is a critical activation step, often accomplished enzymatically. This phosphorylation cascade is essential as the triphosphate form is the active species for incorporation into DNA.

Enzymatic approaches are favored for their high specificity and yield under mild reaction conditions. nih.gov Nucleoside kinases are a class of enzymes that catalyze the transfer of a phosphate group from a donor, typically adenosine (B11128) triphosphate (ATP) or guanosine (B1672433) triphosphate (GTP), to a nucleoside or nucleoside monophosphate. mdpi.com For instance, Drosophila melanogaster deoxynucleoside kinase (dNK) and Bacillus subtilis deoxycytidine kinase (dCK) have been shown to phosphorylate a wide array of canonical and modified nucleosides, with reaction yields often ranging from 40–90%. mdpi.com While chemical phosphorylation is possible, it can be hindered by the presence of multiple hydroxyl groups on the nucleoside, leading to non-specific reactions and lower yields. nih.gov

The general enzymatic cascade involves the sequential action of kinases:

Monophosphate to Diphosphate: A specific nucleoside monophosphate kinase phosphorylates IdUMP to 5-iodo-2'-deoxyuridine-5'-diphosphate (IdUDP).

Diphosphate to Triphosphate: A nucleoside diphosphate kinase then catalyzes the final phosphorylation step to yield 5-iodo-2'-deoxyuridine-5'-triphosphate (IdUTP).

This enzymatic pathway is a common strategy in cellular metabolism and is harnessed for the in vitro synthesis of nucleotide analogues. jax.org

Derivatization for Functionalization and Targeting

To enhance the utility of 5-Iodo-2'-deoxyuridine, various derivatization strategies are employed. These modifications can introduce new functionalities, such as radiolabels for imaging, or append targeting moieties for specific delivery to tissues or cells.

Radiolabeled versions of 5-Iodo-2'-deoxyuridine (IdU), such as those containing Iodine-123, Iodine-125, or Iodine-131, are valuable tools in biomedical research and diagnostics. The most efficient methods for introducing a radioiodine atom involve iododemetallation reactions. nih.govresearchgate.net

One established method is the demercuration of a chloromercury precursor. This involves incubating an aqueous solution of the precursor with a sodium radioiodide (e.g., Na¹²⁵I) in the presence of an oxidizing agent like Iodogen®. This procedure is rapid, often completed within 5 minutes, and can result in the complete conversion of the iodide to the radiolabeled product without the need for extensive purification. nih.gov Another approach involves the radioiodination of 2'-deoxyuridine using the chloramine-T method, which can yield radiochemical purities of 91-92%. iaea.org

A common precursor for these syntheses is 5-(trimethylstannyl)-2'-deoxyuridine. A kit-based formulation using this precursor allows for the rapid and high-yield (>95%) preparation of radioiodinated IdU with a total reaction and purification time of less than 30 minutes. researchgate.net

Table 1: Comparison of Radiolabeling Methods for 5-Iodo-2'-deoxyuridine

| Method | Precursor | Reagents | Typical Yield | Purity | Reference |

| Iododemetallation (Demercuration) | Chloromercury-deoxyuridine | NaI, Iodogen® | High | High, no by-products | nih.gov |

| Chloramine-T | 2'-Deoxyuridine | Na¹²⁵I, Chloramine-T | ~70% | 91-92% | iaea.org |

| Iododestannylation | 5-(trimethylstannyl)-2'-deoxyuridine | NaI | >95% | >99% | researchgate.net |

*Note: I represents a radioisotope of iodine (e.g., ¹²³I, ¹²⁵I, ¹³¹I).

To overcome limitations such as rapid degradation in the bloodstream, 5-Iodo-2'-deoxyuridine can be conjugated to polymeric carriers. nih.gov This strategy aims to improve drug delivery and target specific cell types. Poly-L-lysine (PLL) is a commonly used polymer for this purpose.

The conjugation process often involves derivatizing IdU to introduce a reactive group. For example, IdU can be succinylated at the 3'- or 5'-hydroxyl position. The resulting IdU succinate (B1194679) can then be activated to form covalent bonds with the ε-amino groups of lysine (B10760008) residues in the polymer. nih.gov

For targeted delivery to hepatocytes, which express asialoglycoprotein receptors, the poly-L-lysine carrier can be modified with lactose (B1674315) (lactosylated). This creates a conjugate that is specifically recognized and taken up by liver cells. Other polymers like poly(D,L-lactic acid) (PLA) have also been used to create prodrugs of IdU, where the drug is linked to the polymer via a spacer like succinic acid. nih.gov More recently, polymeric-coated magnetic nanoparticles have been explored as carriers for IdU. nih.gov

Diesterified derivatives of 5-Iodo-2'-deoxyuridine can be synthesized to act as prodrugs. These modifications can improve properties such as membrane permeability. The 3'- and 5'-hydroxyl groups of the deoxyribose sugar are common sites for esterification. For example, 3',5'-di-O-acyl derivatives of 5-iodo-2'-deoxyuridine can be prepared. These compounds are designed to be hydrolyzed by intracellular esterases, releasing the active drug within the target cell.

Synthesis of Modified this compound Analogues

Modifying the structure of IdUMP can lead to analogues with altered biological activities or specificities. These modifications often target the C5 position of the uracil (B121893) base.

A variety of analogues of 2'-deoxyuridine monophosphate have been synthesized by introducing different substituents at the 5-position of the pyrimidine ring. acs.orgnih.gov These syntheses often start from 5-iodo-2'-deoxyuridine, which serves as a versatile intermediate.

For example, palladium-catalyzed cross-coupling reactions, such as the Sonogashira or Heck coupling, can be used to introduce carbon-based substituents. In one study, 5-iodo-2'-deoxyuridine was reacted with acrylonitrile (B1666552) in the presence of a palladium catalyst to synthesize 5-(2-cyanovinyl)-2'-deoxyuridine. acs.org This nucleoside can then be phosphorylated to the corresponding monophosphate.

Other 5-substituted analogues that have been synthesized include those with amino or alkynyl groups. nih.gov These modifications are explored to create inhibitors of specific enzymes, such as thymidylate synthase in various organisms. acs.orgnih.gov

Table 2: Examples of 5-Substituted 2'-Deoxyuridine Analogues Synthesized from 5-Iodo-2'-deoxyuridine

| 5-Substituent | Synthetic Reaction | Precursor | Reference |

| -(E)-CH=CH-CN | Heck Coupling | 5-Iodo-2'-deoxyuridine | acs.org |

| -(E)-CH=CH-CH₂OH | Stille Coupling | 5-Iodo-2'-fluoro-2'-deoxyuridine | znaturforsch.com |

| -C≡C-CH₂NH-CO-(CH₂)₆CH₃ | Sonogashira Coupling followed by amidation | 5-Iodo-2'-deoxyuridine | nih.gov |

5'-Substituted 5-Fluoro-2'-deoxyuridine (B1346552) Monophosphate Analogues

The synthesis of 5'-substituted 5-fluoro-2'-deoxyuridine monophosphate (FdUMP) analogues represents a significant advancement in the development of novel thymidylate synthase (TS) inhibitors. These compounds are designed to overcome the metabolic liabilities associated with the parent compound, 5-fluorouracil (B62378) (5-FU), and its active metabolite, FdUMP.

A notable approach to the synthesis of these analogues involves a multi-step chemical synthesis starting from commercially available 5-fluoro-2'-deoxyuridine (FdU). nih.gov The synthetic strategy for preparing 5'(R)-CH₃ and 5'(S)-CH₃ FdUMP analogues, for instance, utilizes a highly diastereoselective method. nih.gov A key intermediate is prepared from FdU, which then undergoes a series of reactions to introduce the methyl group at the 5'-position with specific stereochemistry. nih.gov

For the synthesis of 5'(R)-CF₃ and 5'(S)-CF₃ substituted FdUMP analogues, a different synthetic route is employed. nih.gov This process begins with the protection of the 3'-hydroxyl group of FdU as a benzyl (B1604629) ether. nih.gov This involves a three-step sequence: initial protection of the 5'-hydroxyl group with a trityl group, followed by benzylation of the 3'-hydroxyl, and subsequent removal of the trityl protecting group. nih.gov The resulting intermediate is then used to introduce the trifluoromethyl group at the 5'-position.

The final step in the synthesis of these analogues is the phosphorylation of the 5'-hydroxyl group to yield the desired monophosphate. This is typically achieved using a phosphorylating agent such as phosphorus oxychloride (POCl₃). nih.gov The reaction conditions are carefully controlled to ensure selective phosphorylation at the 5'-position.

Table 1: Synthetic Overview of 5'-Substituted FdUMP Analogues nih.gov

| Target Analogue | Key Synthetic Strategy | Starting Material |

| 5'(R/S)-CH₃ FdUMP | Diastereoselective introduction of methyl group | 5-Fluoro-2'-deoxyuridine (FdU) |

| 5'(R/S)-CF₃ FdUMP | Protection/deprotection sequence followed by trifluoromethylation | 5-Fluoro-2'-deoxyuridine (FdU) |

The development of these synthetic methodologies allows for the creation of a library of 5'-substituted FdUMP analogues, which can then be screened for their inhibitory activity against thymidylate synthase.

Thio-Analogues (e.g., 5-Iodo-4-thio-2'-deoxyuridine)

Thio-analogues of nucleosides, where an oxygen atom in the pyrimidine ring is replaced by a sulfur atom, are of significant interest due to their unique photochemical and biological properties. The synthesis of 5-iodo-4-thio-2'-deoxyuridine (4-thio-IdU) is a prime example of the preparation of this class of compounds.

A common synthetic route to 4-thio-IdU starts from 5-iodo-2'-deoxyuridine. nih.gov The initial step involves the protection of the 3'- and 5'-hydroxyl groups of the sugar moiety. This is typically achieved by acetylation using acetic anhydride in pyridine. psu.edu The resulting di-O-acetylated intermediate is then subjected to a thionation reaction to replace the oxygen atom at the C4 position of the pyrimidine ring with a sulfur atom. nih.govpsu.edu A common reagent for this transformation is phosphorus pentasulfide (P₂S₅) in a solvent like 1,4-dioxane, often with heating under reflux. psu.edu

Following the successful thionation, the acetyl protecting groups on the sugar moiety are removed. This deprotection is typically carried out under basic conditions, for example, using a solution of sodium methoxide (B1231860) in methanol at a controlled temperature. psu.edu The final product, 5-iodo-4-thio-2'-deoxyuridine, is then purified using chromatographic techniques such as silica (B1680970) gel column chromatography. nih.govpsu.edu

Table 2: Synthesis of 5-Iodo-4-thio-2'-deoxyuridine nih.govpsu.edu

| Step | Reaction | Reagents and Conditions |

| 1. Protection | Acetylation of 3' and 5' hydroxyl groups | Acetic anhydride, pyridine |

| 2. Thionation | Replacement of C4 oxygen with sulfur | Phosphorus pentasulfide (P₂S₅), 1,4-dioxane, reflux |

| 3. Deprotection | Removal of acetyl protecting groups | Sodium methoxide, methanol |

The synthesis of the trimethylstannyl precursor of 5-iodo-4'-thio-2'-deoxyuridine has also been reported, which is useful for radiolabeling studies. This involves a destannylation reaction to introduce the iodine isotope. vu.lt

The successful synthesis of these thio-analogues provides valuable tools for investigating various biological processes, including DNA-protein interactions and the mechanisms of photochemotherapy.

Cellular Uptake and Intracellular Metabolism of 5 Iodo 2 Deoxyuridine and Its Monophosphate

Mechanisms of Cellular Entry and Translocation

The entry of 5-iodo-2'-deoxyuridine into cells is a critical first step for its biological activity. This process is primarily mediated by the same transport systems responsible for the uptake of the natural nucleoside, thymidine (B127349).

As a structural analog of thymidine, 5-iodo-2'-deoxyuridine is recognized and transported into cells predominantly through the nucleoside salvage pathway. This pathway is a crucial metabolic route for recycling nucleosides from the degradation of nucleic acids. The uptake of IdUrd is facilitated by nucleoside transporters embedded in the cell membrane, which normally shuttle thymidine into the cytoplasm. Once inside the cell, IdUrd becomes a substrate for the enzymes of the salvage pathway, initiating its metabolic activation researchgate.netresearchgate.net. The reliance on this pathway means that the rate of IdUrd uptake can be influenced by the cellular levels of endogenous thymidine and the activity of the salvage pathway enzymes.

In addition to the general nucleoside transport systems, targeted delivery of nucleoside analogs can be achieved through receptor-mediated endocytosis. The asialoglycoprotein receptor (ASGPR), a lectin primarily expressed on the surface of hepatocytes, is a key target for liver-specific drug delivery wikipedia.orgtaylorandfrancis.com. This receptor recognizes and internalizes glycoproteins that have exposed terminal galactose or N-acetylgalactosamine residues wikipedia.org. While direct evidence for the uptake of unmodified 5-iodo-2'-deoxyuridine via the asialoglycoprotein receptor is not extensively documented, studies have demonstrated the successful delivery of other nucleoside analogs, such as 5-fluoro-2'-deoxyuridine (B1346552), to hepatic cells by conjugating them to ligands that are recognized by this receptor nih.gov. This suggests a potential strategy for targeted delivery of IdUrd to liver cells, thereby enhancing its therapeutic index for liver-associated diseases.

Intracellular Anabolism to Phosphorylated Forms

Following its cellular uptake, 5-iodo-2'-deoxyuridine must be converted into its phosphorylated derivatives to exert its biological effects. This anabolic process is a stepwise phosphorylation cascade, starting with the formation of the monophosphate.

The initial and rate-limiting step in the anabolism of 5-iodo-2'-deoxyuridine is its conversion to 5-iodo-2'-deoxyuridine-5'-monophosphate (IdUMP). This reaction is catalyzed by the enzyme thymidine kinase (TK) nih.govwikipedia.org. Thymidine kinase, a key enzyme in the thymidine salvage pathway, transfers a phosphate (B84403) group from ATP to the 5'-hydroxyl group of the deoxyribose moiety of IdUrd. The efficiency of this phosphorylation step is a critical determinant of the subsequent metabolic fate and ultimate biological activity of the compound. Notably, viral thymidine kinases, such as that from the Herpes simplex virus, can also efficiently phosphorylate IdUrd, a property that is exploited in antiviral therapies nih.gov.

Catabolic Pathways and Inactivation

The intracellular concentration and biological activity of 5-iodo-2'-deoxyuridine are also regulated by catabolic pathways that lead to its degradation and inactivation. The primary catabolic event is the cleavage of the glycosidic bond, which separates the pyrimidine (B1678525) base from the deoxyribose sugar.

Interactive Data Table: Key Enzymes in the Metabolism of 5-Iodo-2'-deoxyuridine

| Enzyme | Role in Metabolism | Substrate(s) | Product(s) |

| Thymidine Kinase (TK) | Monophosphorylation | 5-Iodo-2'-deoxyuridine, ATP | This compound, ADP |

| Thymidylate Kinase | Diphosphorylation | This compound, ATP | 5-Iodo-2'-deoxyuridine-5'-diphosphate, ADP |

| Nucleoside Diphosphate (B83284) Kinase | Triphosphorylation | 5-Iodo-2'-deoxyuridine-5'-diphosphate, ATP | 5-Iodo-2'-deoxyuridine-5'-triphosphate, ADP |

| Thymidine Phosphorylase | Catabolism/Inactivation | 5-Iodo-2'-deoxyuridine | 5-Iodouracil (B140508), 2-deoxyribose-1-phosphate |

Degradation by Thymidine Phosphorylase

5-Iodo-2'-deoxyuridine (IdUrd) undergoes catabolism through the enzymatic action of thymidine phosphorylase. This enzyme plays a crucial role in the pyrimidine salvage pathway by catalyzing the reversible phosphorolytic cleavage of thymidine and its analogs. In the case of 5-Iodo-2'-deoxyuridine, thymidine phosphorylase cleaves the N-glycosidic bond, resulting in the formation of 5-iodouracil (IUra) and 2-deoxy-D-ribose 1-phosphate.

Clinical pharmacology studies have confirmed that 5-iodouracil is the primary metabolite of 5-Iodo-2'-deoxyuridine. Following intravenous infusion of IdUrd, plasma concentrations of IUra are observed to be approximately 10 times higher than those of the parent compound nih.gov. The rapid conversion of IdUrd to IUra underscores the efficiency of thymidine phosphorylase in this metabolic process. This enzymatic degradation is a significant factor in the systemic clearance of 5-Iodo-2'-deoxyuridine nih.gov.

Other Enzymatic Deactivation Processes (e.g., aldehyde oxidase)

While thymidine phosphorylase is the principal enzyme in the initial degradation of 5-Iodo-2'-deoxyuridine, other enzymatic processes contribute to the further metabolism and deactivation of its metabolites.

The direct role of aldehyde oxidase in the deactivation of 5-Iodo-2'-deoxyuridine is not extensively documented. However, this enzyme is known to be involved in the metabolism of various nitrogen-containing heterocyclic compounds. One study has shown that aldehyde oxidase can catalyze the conversion of 5-iodo-2-pyrimidinone-2'-deoxyribose into 5-iodo-2'-deoxyuridine, which represents an activation step rather than a deactivation process nih.gov.

The primary metabolite of 5-Iodo-2'-deoxyuridine, 5-iodouracil, is a substrate for and an inactivator of dihydrouracil (B119008) dehydrogenase (also known as dihydropyrimidine dehydrogenase) nih.govnih.gov. This enzyme is the rate-limiting step in the catabolism of uracil (B121893) and thymine (B56734) wikipedia.org. The interaction of 5-iodouracil with dihydrouracil dehydrogenase leads to the formation of 5-iodo-5,6-dihydrouracil, which is a subsequent step in the deactivation cascade of the original compound's metabolic products nih.gov. The inhibition of this enzyme by 5-iodouracil can also lead to an increase in the plasma concentrations of endogenous pyrimidines like uracil and thymine nih.gov.

Enzymatic and Molecular Interactions of 5 Iodo 2 Deoxyuridine 5 Monophosphate

Interactions with DNA Polymerases

Once anabolized to its triphosphate form, 5-iodo-2'-deoxyuridine-5'-triphosphate (IdUTP), the compound serves as a substrate for DNA polymerases, enabling its incorporation into DNA. nih.govnih.gov This interaction is a cornerstone of its biological effects.

DNA polymerases, the enzymes responsible for synthesizing DNA molecules from nucleoside triphosphates, can recognize and utilize IdUTP as a substitute for the natural substrate, deoxythymidine triphosphate (dTTP). wikipedia.orgabcam.com The acceptance and incorporation of this analog have been demonstrated in various organisms, including plant cells, human cells, and viruses. nih.govnih.gov

The efficiency of incorporation can depend on the specific DNA polymerase and the template structure. nih.govsemanticscholar.org For example, studies with analogs like (E)-5-(2-bromovinyl)-2'-deoxyuridine-5'-triphosphate (bv5dUTP) have shown that they can effectively substitute for dTTP. In one study using E. coli DNA polymerase I, the incorporation of the analog reached approximately 80% of that of dTMP after 30 minutes of incubation, indicating that polymerases can readily accept such modified nucleotides. nih.gov The ability of DNA polymerases to use these analogs allows for the synthesis of functionally altered DNA. nih.gov

| Substrate | Natural Counterpart | Relative Incorporation Efficiency | Enzyme | Reference |

|---|---|---|---|---|

| (E)-5-(2-bromovinyl)-2'-deoxyuridine-5'-triphosphate (bv5dUTP) | dTTP | ~80% of dTMP | E. coli DNA Polymerase I (Klenow fragment) | nih.gov |

As a structural analog of dTTP, IdUTP can act as a competitive inhibitor for the substrate-binding site of DNA polymerases. nih.govabcam.com This competition means that IdUTP and dTTP vie for the same active site on the enzyme. The presence of IdUTP can therefore reduce the rate of incorporation of the natural nucleotide, dTTP, into a growing DNA strand. nih.gov This inhibitory action on dTMP incorporation is a direct consequence of its structural similarity to dTTP, a phenomenon observed with various thymidine analogs. nih.gov

Modulation of Thymidylate Synthase Activity

5-Iodo-2'-deoxyuridine-5'-monophosphate (IdUMP) can influence the activity of thymidylate synthase (TS), a critical enzyme in the de novo synthesis of dTMP. wikipedia.orgtaylorandfrancis.com This enzyme catalyzes the conversion of deoxyuridine monophosphate (dUMP) to dTMP, a direct precursor for DNA synthesis. wikipedia.orgdrugbank.comselleckchem.com

IdUMP, the monophosphate form of the compound, is a structural analog of dUMP. selleckchem.comnih.gov It can indirectly influence the dTMP synthesis pathway by acting as a competitive inhibitor of thymidylate synthase. By competing with the natural substrate, dUMP, for the enzyme's active site, IdUMP can reduce the rate of dTMP production. taylorandfrancis.com This mechanism is supported by studies on other C5-substituted dUMP analogs, such as 5-cyano-2'-deoxyuridine 5'-phosphate, which has been shown to be a potent competitive inhibitor of thymidylate synthetase with a Ki of 0.55 µM. nih.gov By limiting the synthesis of dTMP, the cell's supply of dTTP for DNA replication is diminished, which can lead to "thymineless death" in rapidly dividing cells. taylorandfrancis.comnih.gov

The modulatory effect of IdUMP on thymidylate synthase is distinct from that of direct and irreversible inhibitors. The most well-known direct inhibitor is 5-fluorodeoxyuridine monophosphate (FdUMP), the active metabolite of the chemotherapeutic drug 5-fluorouracil (B62378) (5-FU). nih.govnih.gov FdUMP forms a stable, covalent ternary complex with thymidylate synthase and the cofactor 5,10-methylene-tetrahydrofolate, leading to the enzyme's inactivation. nih.gov

In contrast, the inhibition by IdUMP is competitive and generally reversible. It competes with dUMP for binding to the enzyme's active site but does not form the same kind of irreversible covalent bond. nih.gov This distinction in the mechanism of action—competitive inhibition versus covalent inactivation—differentiates the molecular interaction of IdUMP from that of classical direct TS inhibitors like FdUMP.

| Inhibitor | Mechanism | Nature of Inhibition | Target Enzyme | Reference |

|---|---|---|---|---|

| This compound (IdUMP) | Competes with the natural substrate dUMP for the enzyme's active site. | Competitive, Reversible | Thymidylate Synthase | nih.gov |

| 5-Fluorodeoxyuridine monophosphate (FdUMP) | Forms a stable, covalent ternary complex with TS and a folate cofactor. | Irreversible ("Suicide" Inhibition) | Thymidylate Synthase | nih.gov |

Specific Enzyme Binding and Inhibition Profiles

Beyond its interactions with DNA polymerase and thymidylate synthase, 5-iodo-2'-deoxyuridine and its phosphorylated derivatives engage with several other enzymes involved in nucleotide metabolism. jax.org These interactions can lead to allosteric regulation and further disruption of normal cellular processes.

The triphosphate form, IdUTP, has been identified as an allosteric inhibitor of deoxycytidylate deaminase. nih.gov Allosteric inhibition means it binds to a site on the enzyme distinct from the active site, inducing a conformational change that reduces the enzyme's activity. Furthermore, the effects of IdUTP can differ from other related analogs; for instance, while a phosphoramidate (B1195095) analog of IdUTP is a potent allosteric inhibitor of E. coli thymidine kinase, IdUTP itself can act as an inhibitor at low pH but an activator at higher pH. nih.gov The nucleoside form, 5-iodo-2'-deoxyuridine, is a substrate for pyrimidine (B1678525) nucleoside phosphorylase, which can cleave it into 5-iodouracil (B140508). nih.gov

| Compound Form | Enzyme | Nature of Interaction | Reference |

|---|---|---|---|

| 5-Iodo-2'-deoxyuridine-5'-triphosphate (IdUTP) | DNA Polymerases | Substrate, Competitive inhibitor of dTTP | nih.govnih.gov |

| 5-Iodo-2'-deoxyuridine-5'-triphosphate (IdUTP) | Deoxycytidylate Deaminase | Allosteric inhibitor | nih.gov |

| 5-Iodo-2'-deoxyuridine-5'-triphosphate (IdUTP) | Thymidine Kinase (E. coli) | pH-dependent inhibitor/activator | nih.gov |

| This compound (IdUMP) | Thymidylate Synthase | Competitive inhibitor of dUMP | nih.gov |

| 5-Iodo-2'-deoxyuridine (IdUrd) | Pyrimidine Nucleoside Phosphorylase | Substrate | nih.gov |

Binding to Thymidine Kinase Isoforms

The phosphorylation of the nucleoside precursor of IdUMP, 5-iodo-2'-deoxyuridine (IdU), is a critical step in its activation, and this process is mediated by thymidine kinases (TKs). Different isoforms of TK exhibit varying affinities and specificities for IdU and its analogues, highlighting the potential for selective targeting.

While direct kinetic data for the binding of IdUMP to various TK isoforms is not extensively documented in publicly available literature, studies on closely related analogues provide significant insights. For instance, the L-enantiomer of IdU, L-5-iodo-2'-deoxyuridine (L-IdU), has been shown to be a purely competitive inhibitor of Herpes Simplex Virus Type 1 thymidine kinase (HSV-1 TK), with a reported inhibition constant (Ki) of 0.24 μM. nih.gov Notably, this inhibitory action is selective, as L-IdU does not inhibit human cytosolic thymidine kinase (TK1). nih.gov This isoform specificity underscores the structural nuances in the active sites of viral and human TKs that can be exploited for therapeutic advantage.

Furthermore, another analogue, 5-iodo-5'-amino-2',5'-dideoxyuridine (AIdUrd), demonstrates inhibitory activity against thymidine kinase from HeLa cells, with an apparent Ki of 0.7 μM in the absence of feedback inhibitors like thymidine triphosphate. nih.gov The presence of such feedback inhibitors can modulate the effect of AIdUrd, suggesting an interaction with the allosteric regulatory sites of the enzyme. nih.gov

The most direct evidence of interaction comes from structural biology. The crystal structure of HSV-1 TK has been resolved in a complex with IdUMP (referred to as 5-iodo-dUMP in the study) and ADP. rcsb.org This structure (PDB ID: 3VTK) provides a detailed view of the binding mode of IdUMP within the active site of the viral enzyme, confirming a direct interaction. rcsb.org

| Compound | Enzyme | Inhibition Type | Ki Value (μM) |

| L-5-iodo-2'-deoxyuridine (L-IdU) | Herpes Simplex Virus Type 1 Thymidine Kinase (HSV-1 TK) | Competitive | 0.24 |

| L-5-iodo-2'-deoxyuridine (L-IdU) | Human Cytosolic Thymidine Kinase (TK1) | No inhibition | - |

| 5-iodo-5'-amino-2',5'-dideoxyuridine (AIdUrd) | HeLa cell Thymidine Kinase | Inhibition | 0.7 |

Effects on Ribonucleotide Reductase

Ribonucleotide reductase (RNR) is a crucial enzyme responsible for the conversion of ribonucleotides to deoxyribonucleotides, a rate-limiting step in DNA synthesis. wikipedia.org While various nucleotide analogues are known to inhibit RNR, there is currently no direct scientific evidence available in the public domain that specifically details the effects of this compound on the activity of any ribonucleotide reductase isoform. Studies on other thymidine analogues, such as dinucleotide analogues containing thymidine, have shown inhibitory effects on ribonucleotide reductase, but these are structurally distinct from IdUMP. nih.gov

Inhibition of Flavin-Dependent Thymidylate Synthase (ThyX) by Analogues

Flavin-dependent thymidylate synthase (ThyX) represents an alternative pathway for the synthesis of deoxythymidine monophosphate (dTMP) and is an attractive target for the development of novel antibacterial agents, particularly against pathogens like Mycobacterium tuberculosis. While information on the direct inhibition of ThyX by IdUMP is limited, research has focused on the inhibitory potential of its analogues.

A study on a series of 5-substituted 2'-deoxyuridine (B118206) monophosphate analogues revealed their potential as inhibitors of mycobacterial ThyX. Although the specific inhibitory concentration (IC50) for the iodo-substituted analogue was not the most potent among those tested, the research established that modification at the 5-position of the uracil (B121893) ring is a viable strategy for targeting this enzyme. The study highlighted a 5-alkynyl dUMP analogue as a particularly effective and selective inhibitor of mycobacterial ThyX, with an IC50 value of 0.91 μM, while showing no significant activity against the classical thymidylate synthase (ThyA). This demonstrates the potential for developing selective inhibitors based on the dUMP scaffold.

Non-Covalent Interactions and Protein Binding (e.g., 3D Structures)

The binding of this compound to its protein targets is mediated by a network of non-covalent interactions. These interactions, though individually weak, collectively contribute to the stability of the protein-ligand complex and are crucial for the compound's biological activity.

The crystal structure of Herpes Simplex Virus Type 1 Thymidine Kinase (HSV-1 TK) in complex with IdUMP (PDB ID: 3VTK) provides a detailed atomic-level view of these interactions. rcsb.org Within the active site of HSV-1 TK, the IdUMP molecule is held in place by a series of hydrogen bonds and hydrophobic interactions. The phosphate (B84403) group of IdUMP forms crucial interactions with surrounding amino acid residues, anchoring the molecule within the binding pocket. The deoxyribose sugar moiety also participates in hydrogen bonding with the protein backbone and side chains.

A key feature of IdUMP is the iodine atom at the 5-position of the uracil base. This large, hydrophobic atom occupies a cavity within the active site. rcsb.org The presence of this cavity is a distinguishing feature of the viral enzyme and contributes to its broader substrate specificity compared to human thymidine kinases. rcsb.org The interactions involving the iodinated uracil ring are a combination of hydrophobic contacts and potentially halogen bonding, a type of non-covalent interaction where the electrophilic region on the halogen atom interacts with a nucleophilic site on the protein.

Table of Interacting Residues in HSV-1 TK with IdUMP (PDB: 3VTK)

| IdUMP Moiety | Interacting Residue (HSV-1 TK) | Type of Interaction |

|---|---|---|

| Phosphate Group | Arg163 | Ionic Interaction/Hydrogen Bond |

| Deoxyribose | Glu83 | Hydrogen Bond (as a general base) |

| Uracil Ring | - | Hydrophobic Interactions |

This structural data highlights the specific molecular recognition events that govern the binding of IdUMP to HSV-1 TK. The combination of electrostatic interactions with the phosphate group, hydrogen bonds with the sugar, and hydrophobic/halogen interactions of the iodinated base all contribute to the stable binding of the inhibitor.

Mechanistic Insights into Biological Activities in Cellular Models

Radiosensitization Mechanisms in Cellular Systems

5-Iodo-2'-deoxyuridine (IdUrd or IUdR), a halogenated pyrimidine (B1678525) analog of thymidine (B127349), demonstrates significant radiosensitizing properties. nih.govmpbio.com Its efficacy as a radiosensitizer is contingent upon its incorporation into the DNA of actively replicating cells. nih.gov The fundamental mechanism involves the replacement of the methyl group in thymidine with an iodine atom, which alters the DNA's susceptibility to radiation-induced damage.

The radiosensitizing effects of 5-Iodo-2'-deoxyuridine are directly proportional to the extent of its substitution for thymidine within the DNA strand. nih.gov For the compound to exert its radiosensitizing effect, it must first be metabolized within the cell. This process begins with its phosphorylation to 5-Iodo-2'-deoxyuridine-5'-monophosphate, which is then further phosphorylated to the triphosphate form. mdpi.comresearchgate.net DNA polymerases then recognize this analog and incorporate it into the DNA of replicating cells during the S phase of the cell cycle. nih.govmdpi.com This incorporation is a critical prerequisite for sensitization to ionizing radiation. nih.govmdpi.com The extent of this incorporation can be enhanced by co-administration with agents like fluorouracil, which inhibit thymidylate synthetase, thereby reducing the competing pool of endogenous thymidine. nih.govnih.gov

Once incorporated into DNA, the presence of the iodine atom, which has a larger atomic radius and lower bond energy than the methyl group of thymidine, creates a point of vulnerability. Ionizing radiation, such as X-rays or gamma rays, causes damage to biological molecules through both direct and indirect actions. mdpi.com The indirect action, mediated by the radiolysis of water, generates reactive oxygen species (ROS). mdpi.com However, the key to IdUrd's sensitizing effect lies in the interaction of radiation with the incorporated iodine atom.

The primary mechanism of damage enhancement is believed to be a process called dissociative electron attachment (DEA). mdpi.comresearchgate.net Low-energy electrons, produced as secondary particles when ionizing radiation passes through tissue, are readily captured by the iodinated base. nih.govmostwiedzy.pl This attachment is highly efficient and leads to the dissociation of the carbon-iodine bond, resulting in the formation of an iodine anion and a highly reactive uracil-5-yl radical on the DNA strand. nih.govmostwiedzy.placs.org This process significantly increases the yield of DNA damage compared to what is seen in non-substituted DNA.

The formation of the uracil-5-yl radical is a pivotal event in the radiosensitization cascade. mostwiedzy.placs.org This highly reactive species can initiate a series of damaging reactions within the DNA. One of the most significant consequences is the abstraction of a hydrogen atom from a neighboring deoxyribose sugar on the complementary DNA strand. This action effectively transfers the damage from the substituted strand to the opposite strand, leading to the formation of a strand break. mostwiedzy.pl This ability to induce damage on the complementary strand can convert a single-strand event into a more lethal double-strand break, which is significantly more challenging for the cell to repair.

DNA double-strand breaks (DSBs) are considered the most critical type of DNA damage induced by ionizing radiation, as a single unrepaired DSB can lead to cell death. nih.gov The incorporation of IdUrd increases the number of DSBs produced by radiation. nih.gov One of the earliest cellular responses to the formation of a DSB is the phosphorylation of a variant of histone H2A, known as H2A.X, at serine 139. nih.govnih.gov This phosphorylated form, termed gamma-H2AX (γH2AX), accumulates in large chromatin domains surrounding the break site and serves as a docking platform for a multitude of DNA damage response and repair proteins. nih.govfrontiersin.orgresearchgate.net Studies have demonstrated that cells treated with an IdUrd analog and then irradiated show a significant increase in the levels of γH2AX, confirming that the radiosensitizing effect is associated with an enhanced formation of DSBs. mdpi.comnih.gov For instance, in one study, combining an IdUrd analog with a 2 Gy dose of ionizing radiation increased the fraction of γH2AX positive cells from approximately 49% to 60%. nih.gov This amplification of the DSB signal underscores the potentiation of radiation damage by the incorporated halogenated pyrimidine.

| Treatment | γH2A.X Positive Cells (%) |

|---|---|

| Control (1 Gy) | 26.56 ± 1.14 |

| IdUrd Analog + 1 Gy | 35.15 ± 1.48 |

| Control (2 Gy) | 49.38 ± 3.8 |

| IdUrd Analog + 2 Gy | 60.25 ± 2.98 |

Antiviral Mechanisms of Action

5-Iodo-2'-deoxyuridine also possesses antiviral properties, particularly against DNA viruses like herpes simplex virus (HSV) and vaccinia virus. mpbio.commedchemexpress.comnih.govsigmaaldrich.com The mechanism of its antiviral action shares similarities with its radiosensitizing action, as it relies on its identity as a thymidine analog.

Inhibition of Viral DNA Polymerase Activity

A primary mechanism by which 5-Iodo-2'-deoxyuridine exerts its antiviral effect is through the inhibition of viral DNA polymerase. medchemexpress.com Following its uptake into a cell, IdUrd is phosphorylated by host or viral thymidine kinase to form this compound (IdUMP). jax.org This is further phosphorylated to 5-iodo-2'-deoxyuridine-5'-triphosphate (IdUTP). IdUTP then competes with the natural substrate, deoxythymidine triphosphate (dTTP), for the active site of viral DNA polymerase. The incorporation of IdUTP into the nascent viral DNA chain can lead to a dysfunctional genome. Moreover, IdUTP can act as a competitive inhibitor of the polymerase enzyme itself, directly hindering its ability to replicate the viral genome. medchemexpress.com This inhibition is a cornerstone of its activity against DNA viruses, particularly those in the Herpesviridae family. medchemexpress.comnih.gov

Interference with Viral Replication Cycles

Beyond direct enzyme inhibition, the incorporation of IdUrd into the viral DNA strand fundamentally interferes with the viral replication cycle. nih.gov The substitution of thymidine with the iodinated analog results in a faulty DNA template. The presence of the large iodine atom in place of the methyl group of thymine (B56734) can alter the DNA structure, leading to mispairing during subsequent rounds of replication and the production of fraudulent proteins. nih.gov

Research using isopycnic centrifugation to quantify the incorporation of IdUrd into herpes simplex virus type 1 (HSV-1) DNA has demonstrated a direct correlation between the degree of its incorporation into the viral genome and the inhibition of viral replication. nih.gov Studies have shown that this incorporation can lead to single- and double-stranded breaks in the viral DNA in a dose-dependent manner for some analogs, although this level of damage is not always required for antiviral activity. nih.gov The ultimate result is the production of non-infectious or defective viral particles, effectively halting the propagation of the infection within the cellular model. atsu.edu

Differential Activity Across Viral Strains and Cell Types

The efficacy of 5-Iodo-2'-deoxyuridine is not uniform across all viruses and cell types; its activity is highly specific. nih.gov For instance, the antimetabolite has been shown to interfere with B virus (Macacine alphaherpesvirus 1) replication in monolayers of cynomolgus monkey kidney, KB, and HEp-2 cells. nih.govnih.gov The sensitivity of a particular virus to IdUrd is often dependent on the presence and substrate specificity of its virally encoded thymidine kinase (TK), which is responsible for the initial, rate-limiting phosphorylation step.

Table 1: In Vitro Antiviral Activity of Idoxuridine (B1674378) (IdUrd) Against Various Viral Strains This interactive table summarizes the 50% inhibitory concentration (IC₅₀) of Idoxuridine against different viruses in specific cell lines.

| Virus Strain | Cell Line | IC₅₀ (μM) | Citation |

|---|---|---|---|

| Feline herpesvirus | CRFK | 4.3 | medchemexpress.com |

| Cytomegalovirus (CMV) AD-169 | HEL | >100 | medchemexpress.com |

| Cytomegalovirus (CMV) Davis | HEL | >100 | medchemexpress.com |

| Varicella-Zoster virus (TK+ OKA) | HEL | 0.4 | medchemexpress.com |

Antiproliferative and Cytotoxic Effects in Cultured Cells

In addition to its antiviral properties, 5-Iodo-2'-deoxyuridine exhibits significant antiproliferative and cytotoxic effects, which have been explored primarily in the context of cancer research. The mechanism mirrors its antiviral action, involving incorporation into the DNA of rapidly dividing cells, leading to cell cycle arrest and cell death. nih.gov

Impact on Cell Proliferation and Colony Formation

The incorporation of IdUrd into cellular DNA disrupts the normal cell cycle, leading to an inhibition of proliferation. nih.gov This effect has been demonstrated in various cancer cell lines. For example, in human bladder cancer cells (T24), while IdUrd alone has an effect, its antiproliferative and lethal properties are significantly potentiated when used in combination with fluoropyrimidines like fluorouracil (FUra) and fluorodeoxyuridine (FdUrd). nih.gov The rapid incorporation of IdUrd into DNA during the S-phase makes it a useful tool for studying cell cycle kinetics, allowing for reliable measurement of cells undergoing DNA synthesis. nih.gov In vitro models using Chinese hamster ovarian (CHO) cells have been employed to evaluate the antiproliferative potential of various antimetabolites, confirming their ability to inhibit cellular proliferation and providing a framework for assessing dose-response, onset of activity, and duration of effect. nih.gov

Cellular Sensitivity and Selective Toxicity in Disease Models

The sensitivity of cells to IdUrd varies, which can be exploited for selective toxicity in disease models. In human bladder cancer cells, the combination of IdUrd with FdUrd leads to a greater increase in the rate of IdUrd incorporation into DNA compared to its combination with FUra. nih.gov This enhanced incorporation correlates with increased toxicity, suggesting that factors like the depletion of intracellular thymidine triphosphate (dTTP) pools play a crucial role in sensitizing the cells to IdUrd. nih.gov

Furthermore, studies comparing the toxicity of IdUrd to its primary metabolite, 5-iodouracil (B140508) (IUra), in human bone marrow cells revealed that IdUrd is at least 100 times more cytotoxic. nih.gov This highlights the importance of the deoxyribose moiety for its incorporation into DNA and subsequent cytotoxic action. The selective toxicity is therefore dependent on the metabolic state of the cell, including the activity of enzymes involved in nucleotide synthesis and the cell's proliferative rate.

Table 2: Cellular Effects of 5-Iodo-2'-deoxyuridine (IdUrd) in Disease Models This interactive table outlines the observed effects and mechanisms of IdUrd in specific cultured cell models.

| Cell Line | Disease Model | Key Findings | Mechanism of Action | Citation |

|---|---|---|---|---|

| T24 | Human Bladder Cancer | Potentiated lethal effects when combined with fluoropyrimidines (FUra, FdUrd). | Enhanced incorporation of IdUrd into DNA, partly due to depletion of dTTP pools. | nih.gov |

Cellular and Molecular Mechanisms of Resistance

Resistance to 5-Iodo-2'-deoxyuridine can develop through several cellular and molecular mechanisms, primarily related to its activation pathway or alterations in its molecular target. A principal mechanism of resistance, particularly in viruses, is the mutation or loss of viral thymidine kinase (TK). medchemexpress.com Since viral TK is often more efficient at phosphorylating IdUrd than its cellular counterparts, its absence renders the virus significantly less susceptible. As shown in Table 1, TK-deficient VZV strains require a much higher concentration of IdUrd to achieve inhibition compared to TK-positive strains. medchemexpress.com

In the context of cancer therapy, resistance to pyrimidine analogs can be more complex. While not studied as extensively for IdUrd as for compounds like 5-Fluorouracil (B62378), analogous mechanisms can be inferred. These may include:

Decreased activity of activating enzymes: Similar to viral resistance, reduced expression or mutation of cellular thymidine kinase can limit the conversion of IdUrd to its active triphosphate form.

Increased drug catabolism: Upregulation of enzymes that degrade the compound can reduce its effective intracellular concentration. For IdUrd, this would involve cleavage to 5-iodouracil (IUra), which is significantly less toxic. nih.gov

Alterations in the target enzyme: Mutations in DNA polymerase could decrease its affinity for IdUTP, favoring the natural substrate dTTP.

Changes in nucleotide pools: An increase in the intracellular concentration of the competing natural substrate, dTTP, can overcome the inhibitory effects of IdUTP. nih.gov

Strategies to overcome resistance may involve combining IdUrd with other agents that target different pathways or that modulate its metabolism. For instance, the combination of IdUrd and FUra has been suggested to be mutually potentiating without a shared dependence on thymidine kinase activity, offering a potential avenue to bypass TK-related resistance. nih.gov

Role of Altered Drug Metabolism and Catabolism

The metabolic fate of this compound (IdUMP), the monophosphorylated form of the nucleoside analog idoxuridine (IdUrd), is a critical determinant of its biological activity. In cellular models, the efficacy of IdUMP is significantly influenced by the pathways that govern its conversion and breakdown. The primary metabolite of IdUrd is 5-iodouracil (IUra). nih.gov The catabolism of IdUrd to IUra and the subsequent metabolism of IUra can alter the landscape of endogenous pyrimidines.

Studies have shown that IUra acts as a competitive inhibitor of dihydrouracil (B119008) dehydrogenase, an essential enzyme in pyrimidine catabolism. nih.gov This inhibition leads to a substantial increase in the plasma concentrations of uracil (B121893) and thymine. nih.gov For instance, during a 12-hour infusion of IdUrd, plasma levels of uracil and thymine were observed to increase by fifty- to one-hundred-fold. nih.gov This elevation of endogenous pyrimidines is a direct consequence of the altered catabolism of the administered drug.

Furthermore, the metabolism of IdUMP itself can be modulated by other pharmacological agents. In human bladder cancer cells, for example, fluoropyrimidines such as fluorouracil (FUra) and fluorodeoxyuridine (FdUrd) have been shown to enhance the incorporation of IdUrd into DNA. nih.gov This enhancement is achieved in part by inhibiting the dehalogenation of iododeoxyuridylate (IdUMP), a key catabolic step. nih.gov Inhibition of this dehalogenation step was found to be responsible for a significant portion of the increased incorporation of the analog into DNA, accounting for 67% of the stimulation observed with FUra and 37% with FdUrd. nih.gov

| Drug | Effect on IdUMP Metabolism | Cell Line |

| Fluorouracil (FUra) | Inhibits dehalogenation of IdUMP, enhancing IdUrd incorporation into DNA. nih.gov | T24 (Human Bladder Cancer) nih.gov |

| Fluorodeoxyuridine (FdUrd) | Inhibits dehalogenation of IdUMP, enhancing IdUrd incorporation into DNA. nih.gov | T24 (Human Bladder Cancer) nih.gov |

Advanced Research Methodologies and Computational Approaches

Analytical Techniques for Quantitative and Qualitative Analysis

Precise and sensitive analytical methods are fundamental for the detection, quantification, and structural characterization of IdUMP and its related metabolites in complex biological matrices.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of IdU and its phosphorylated forms. nih.gov Reversed-phase HPLC (RP-HPLC) is commonly employed to separate these polar compounds from other endogenous nucleotides and metabolites. researchgate.net The method's effectiveness is based on the differential partitioning of analytes between a nonpolar stationary phase (like C18) and a polar mobile phase. researchgate.netnih.gov

The separation of nucleotides, including IdUMP, can be optimized by carefully controlling several parameters. semanticscholar.org For instance, ion-pair RP-HPLC can be used, where a reagent is added to the mobile phase to form neutral ion pairs with the charged nucleotide molecules, enhancing their retention and resolution on the column. semanticscholar.org The pH of the mobile phase is another critical factor that influences the retention time and peak shape of the analytes. semanticscholar.org Detection is typically achieved using a UV detector, as the pyrimidine (B1678525) ring of IdUMP absorbs ultraviolet light at a specific wavelength, commonly 254 nm. researchgate.netsemanticscholar.org This allows for accurate quantitation of the compound in various samples. researchgate.net

| Parameter | Typical Conditions for Nucleotide Analysis | Reference |

| Column | Reversed-phase (e.g., C18) | researchgate.netnih.gov |

| Mobile Phase | Gradient elution with an aqueous buffer (e.g., formic acid in water) and an organic solvent (e.g., acetonitrile) | researchgate.netnih.gov |

| Detection | UV Absorbance (e.g., 254 nm) | semanticscholar.org |

| Flow Rate | 1.0 mL/min | semanticscholar.org |

| Temperature | Controlled, e.g., 65°C | semanticscholar.org |

This table presents typical parameters for HPLC analysis of nucleotides, which can be adapted for 5-Iodo-2'-deoxyuridine-5'-monophosphate.

Mass Spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is a powerful tool for the definitive identification of IdUMP and the comprehensive analysis of its metabolic profile. ufl.educhemrxiv.orgresearchgate.net MS measures the mass-to-charge ratio (m/z) of ionized molecules, providing information about their molecular weight and elemental composition. e-century.us

In metabolomics studies, LC-MS platforms can resolve thousands of molecular features from biological samples like serum or urine. researchgate.nete-century.us For nucleotide analysis, tandem mass spectrometry (MS/MS) is often used. nih.gov In this approach, a specific precursor ion (e.g., the molecular ion of a metabolite) is selected and fragmented, and the resulting product ions are detected. This process, known as multi-reaction monitoring, provides high specificity and sensitivity for quantification. nih.gov This enables researchers to trace the metabolic fate of IdU, identifying metabolites such as 5-iodouracil (B140508) (IUra), which is formed from IdUrd. nih.gov

Radioisotopic tracers are invaluable for studying the biological activity of IdU. wikipedia.orgsciencelearn.org.nz By replacing the stable iodine atom with a radioactive isotope, such as Iodine-125 (¹²⁵I), researchers can create ¹²⁵I-IdU, a radiotracer that allows for highly sensitive detection. researchgate.net Since IdU is an analog of thymidine (B127349), it is incorporated into the DNA of proliferating cells during the S-phase of the cell cycle. abcam.com

Monitoring the uptake and incorporation of ¹²⁵I-IdU provides a direct measure of DNA synthesis and cell proliferation. nih.govnih.gov This technique has been used extensively to study the response of various cell types, including cancer cells and stem cells, to ionizing radiation and other stimuli. nih.govnih.gov The amount of radioactivity incorporated into the cells can be quantified to assess the rate of DNA synthesis and cellular uptake of the compound. nih.gov This method offers high sensitivity for tracking the distribution of a substance within a biological system. wikipedia.orgsciencelearn.org.nz

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for the unambiguous determination of the chemical structure of IdUMP and its metabolites. hyphadiscovery.comresearchgate.net NMR provides detailed information about the atomic arrangement and chemical environment of nuclei within a molecule, such as ¹H, ¹³C, and ¹⁵N. core.ac.uk

For structural elucidation, a variety of one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed. researchgate.netcore.ac.uk A standard dataset often includes ¹H NMR, COSY (Correlation Spectroscopy) for identifying proton-proton couplings, and heteronuclear correlation spectra like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) to establish one-bond and multiple-bond connectivities between protons and carbons, respectively. hyphadiscovery.comcore.ac.uk These experiments allow for the complete assignment of all proton and carbon signals and confirmation of the molecule's covalent structure. chemrxiv.org

In Vitro Cellular and Organ Culture Models for Mechanistic Studies

In vitro models, including cell lines and organ cultures, are critical for investigating the cellular and molecular mechanisms of action of IdU. semanticscholar.org These systems allow for controlled experiments to dissect specific biological pathways and cellular responses.

The effects of IdU have been investigated in a diverse range of cell lines, revealing cell-type-specific responses and mechanisms.

Glioblastoma: In human glioblastoma cell lines, such as U87MG, IdU (also referred to as IUdR) is studied for its potential as a radiosensitizer. nih.gov Glioblastoma is known for its resistance to radiation therapy. nih.gov Research has explored loading IdU into nanoparticles to enhance its delivery to U87MG cells, aiming to increase the sensitivity of these cancer cells to radiation and hyperthermia treatments. nih.gov

Keratinocytes: The antiviral activity of IdU has been evaluated in human keratinocytes infected with herpes simplex virus type 1. nih.gov Studies have shown that IdU is less active in human keratinocytes compared to other cell types, such as guinea pig embryo cells. nih.gov This difference in activity is partly attributed to the high activity of the enzyme thymidine phosphorylase in keratinocytes, which catabolizes and inactivates IdU. nih.gov

Embryonic Stem Cells: The impact of radiolabeled IdU has been examined in human embryonic stem cells (hESCs). nih.govnih.gov Studies using 5-[¹²⁵I]iodo-2'-deoxyuridine found that hESCs are highly sensitive to the incorporated radionuclide. nih.govnih.gov While the uptake of ¹²⁵IdU was similar in hESCs and fibrosarcoma cells (HT1080), the treatment resulted in massive cell death in the hESC population at concentrations that did not immediately harm the cancer cells. nih.govnih.gov However, the surviving hESC colonies that recovered from a lower dose treatment remained pluripotent, expressing key markers like Oct-4 and SSEA4. nih.gov

| Cell Line | Application/Finding | Reference |

| U87MG (Glioblastoma) | Investigated as a radio-thermo-sensitizer to enhance apoptosis in cancer cells. | nih.gov |

| Human Keratinocytes | Evaluated for antiviral activity against herpes simplex virus; activity is limited by catabolism via thymidine phosphorylase. | nih.gov |

| Human Embryonic Stem Cells (hESCs) | Showed high sensitivity to ¹²⁵I-IdU uptake, leading to significant cell death. Surviving cells maintained pluripotency. | nih.govnih.gov |

This table summarizes the application and key research findings of 5-Iodo-2'-deoxyuridine in different in vitro cell line models.

Organ Explant Cultures for DNA Synthesis Assessment

Organ explant cultures serve as a critical intermediate research model, bridging the gap between simplified in vitro cell cultures and complex in vivo animal studies. This technique involves the maintenance of small fragments of tissue in a controlled laboratory environment, preserving the native three-dimensional architecture and cellular diversity of the organ. In the study of "this compound" and related nucleoside analogs, organ explant cultures offer a physiologically relevant system to assess their impact on DNA synthesis.

The primary method for evaluating DNA synthesis in these cultures is through the measurement of radiolabeled precursor incorporation. Typically, tritiated thymidine ([³H]dThd) is introduced into the culture medium. As cells within the tissue explant proliferate, they incorporate the [³H]dThd into their newly synthesized DNA. The extent of this incorporation serves as a direct measure of the rate of DNA synthesis. When a compound like "5-Iodo-2'-deoxyuridine" is introduced, its effect on DNA replication can be quantified by observing the change in [³H]dThd uptake.

A significant advantage of this methodology is the ability to discern tissue-specific responses to a given compound. The metabolic activation of "5-Iodo-2'-deoxyuridine" to its pharmacologically active triphosphate form is a necessary step for its incorporation into DNA and subsequent therapeutic or cytotoxic effects. The enzymatic machinery responsible for this phosphorylation can vary significantly between different tissues and even between different cell types within the same tissue. Organ explant cultures allow researchers to investigate these nuances in a more realistic biological context than is possible with homogenous cell lines.

The general procedure for assessing DNA synthesis using organ explant cultures is as follows:

Tissue Harvest: Small sections of a specific organ are aseptically excised from a laboratory animal.

Culturing: The tissue fragments are placed on a supportive matrix within a culture dish containing a nutrient-rich medium.

Compound Exposure: The experimental compound, such as a derivative of "5-Iodo-2'-deoxyuridine," is added to the culture medium at various concentrations.

Radiolabeling: A known amount of a radiolabeled DNA precursor, most commonly [³H]dThd, is added to the medium.

Incubation: The cultures are maintained under controlled conditions for a specific period to allow for cellular proliferation and incorporation of the radiolabel.

Analysis: The tissue explants are harvested, and the DNA is extracted. The amount of radioactivity incorporated into the DNA is then measured, typically using a scintillation counter.

This experimental approach enables the determination of key pharmacological parameters, such as the half-maximal inhibitory concentration (IC₅₀), providing valuable data on the potency of a compound in a specific tissue environment.

Computational Chemistry and Molecular Modeling

The fields of computational chemistry and molecular modeling have become instrumental in the study of complex biological molecules like "this compound." These in silico techniques provide a detailed, atomistic view of molecular structure, properties, and interactions that can be challenging to obtain through experimental methods alone.

Density Functional Theory (DFT) for Electronic Structure and Reaction Pathways

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For "this compound," DFT calculations can provide profound insights into its fundamental properties and reactivity. By solving the Schrödinger equation for the electrons in the molecule, DFT can accurately predict its three-dimensional geometry, including precise bond lengths and angles. Furthermore, it can map the distribution of electron density across the molecule, highlighting regions that are electron-rich or electron-poor, which is crucial for understanding intermolecular interactions. DFT is also employed to calculate molecular orbital energies, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are key determinants of a molecule's chemical reactivity. This theoretical framework can be extended to model the energetic profiles of chemical reactions, elucidating the mechanisms of enzymatic catalysis or chemical degradation involving the nucleotide.

Simulation of Dissociative Electron Attachment (DEA) Processes

Dissociative Electron Attachment (DEA) is a fundamental process in radiation chemistry where a molecule captures a low-energy electron to form a transient negative ion, which then spontaneously fragments. Halogenated nucleosides, including "5-Iodo-2'-deoxyuridine," are particularly susceptible to DEA. Computational simulations of DEA processes are vital for understanding the initial events of radiation damage to DNA. These simulations can predict the cross-section for electron capture at different energy levels and identify the most likely fragmentation pathways. In the case of "5-Iodo-2'-deoxyuridine," a primary DEA channel is the cleavage of the carbon-iodine bond, resulting in the formation of an iodide anion (I⁻) and a highly reactive uracilyl radical. The generation of such radicals in close proximity to the DNA backbone is a key mechanism behind the radiosensitizing effects of these compounds, as the radicals can induce further DNA strand breaks and other lesions.

Prediction of N-Glycosidic Bond Stability and Degradation

The N-glycosidic bond, which links the "5-Iodouracil" base to the deoxyribose sugar, is a critical linkage for the structural integrity of "this compound." The stability of this bond is paramount for the molecule's biological function. Computational methods, including both quantum mechanics and classical molecular dynamics (MD) simulations, are used to predict the stability of the N-glycosidic bond and to explore its degradation pathways. Quantum mechanical calculations can determine the bond dissociation energy, providing a quantitative measure of its strength. MD simulations, on the other hand, can model the dynamic behavior of the nucleotide in a solvated environment over time, revealing how factors such as pH, temperature, and interactions with other molecules can influence the conformational flexibility of the bond and its susceptibility to cleavage.

Free Energy Perturbation for Ligand-Protein Binding Affinity Prediction

Free Energy Perturbation (FEP) is a rigorous computational method used to calculate the relative binding affinities of different ligands to a common protein target. This technique is a cornerstone of modern computer-aided drug design. In the context of "this compound," FEP can be used to predict how chemical modifications to the nucleotide would alter its binding affinity for a target enzyme, such as thymidylate synthase or a viral DNA polymerase. The method involves creating a series of non-physical, or "alchemical," transformations that gradually convert one ligand into another, both in the unbound, solvated state and when bound to the protein. By calculating the free energy changes associated with these transformations, the relative binding free energy between the two ligands can be determined with high accuracy.

In Silico Structure-Activity Relationship (SAR) Studies

In silico Structure-Activity Relationship (SAR) studies encompass a range of computational techniques aimed at correlating the chemical structure of a series of compounds with their biological activity. For "5-Iodo-2'-deoxyuridine" and its analogs, SAR studies are essential for rational drug design and optimization.

Quantitative Structure-Activity Relationship (QSAR): QSAR modeling involves the development of mathematical equations that relate the biological activity of a set of molecules to their physicochemical properties, which are represented by numerical values called molecular descriptors. These descriptors can encode information about a molecule's size, shape, lipophilicity, and electronic properties.

Pharmacophore Modeling: This approach focuses on identifying the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target. A pharmacophore model for a "5-Iodo-2'-deoxyuridine" analog might include features such as hydrogen bond donors and acceptors, hydrophobic regions, and the position of the iodine atom.

Molecular Docking: Molecular docking is a computational technique that predicts the preferred orientation of a ligand when it binds to a receptor protein. By systematically exploring different binding poses and using a scoring function to estimate the binding affinity of each pose, docking can provide valuable insights into the molecular basis of ligand recognition.

Together, these in silico SAR methods provide a powerful toolkit for understanding the complex interplay between molecular structure and biological function, guiding the design of new and more effective therapeutic agents based on the "5-Iodo-2'-deoxyuridine" scaffold.

Future Directions and Emerging Research Avenues

Development of Next-Generation 5-Iodo-2'-deoxyuridine-5'-monophosphate Analogues

The development of next-generation analogues of this compound is a key area of research aimed at improving therapeutic efficacy and overcoming limitations of current compounds. nih.govrsc.org The primary goals of these efforts are to enhance target specificity, increase metabolic stability, and reduce off-target toxicities. nih.gov

One promising approach involves the synthesis of analogues with modifications at the 5'-position of the deoxyribose sugar. nih.gov For instance, the introduction of substituents at the 5'-carbon can impose conformational restrictions on the nucleoside monophosphate. nih.gov This strategy is being explored to create analogues that can effectively inhibit thymidylate synthase (TS), a critical enzyme in DNA synthesis, while preventing their conversion into triphosphate metabolites that can lead to undesirable side effects. nih.gov Computational design strategies, such as free energy perturbation calculations, are being employed to predict the binding affinities of these novel analogues to TS, guiding the synthesis of the most promising candidates. nih.gov

Another avenue of exploration is the synthesis of diphosphate (B83284) analogues of 5-iodo-2'-deoxyuridine (IDU). rsc.org Researchers have successfully synthesized 5′-phosphonoacetamido, 5′-N-phosphonosulfamoyl, and 5′-O-sulfamoylcarbamoyl derivatives of IDU. rsc.org These modifications aim to alter the compound's pharmacokinetic properties and cellular uptake.

Furthermore, the development of prodrugs represents a significant advancement in this field. For example, 5-Iodo-2-pyrimidinone-2′-deoxyribose (IPdR) is an oral prodrug that is converted to the active radiosensitizer, 5-iodo-2'-deoxyuridine (IUdR), in the body. aacrjournals.org This approach can improve the bioavailability and tumor-specific delivery of the active compound. aacrjournals.org

The table below summarizes some of the key next-generation analogues and their strategic modifications.

| Analogue Type | Modification Strategy | Rationale |